c-Met-IN-9 is classified as a kinase inhibitor, specifically targeting the c-Met receptor tyrosine kinase. It was developed through synthetic chemistry approaches that modify existing scaffolds known to interact with the c-Met receptor. The compound's efficacy has been evaluated in various preclinical models, demonstrating its potential as an anti-cancer agent.
The synthesis of c-Met-IN-9 involves multiple steps that utilize established organic chemistry techniques. Key methods include:
The molecular structure of c-Met-IN-9 can be described by its core features:
Data regarding molecular weight, solubility, and structural formulas are critical for understanding its pharmacokinetic properties.
c-Met-IN-9 undergoes several chemical reactions relevant to its function:
The mechanism of action for c-Met-IN-9 involves:
c-Met-IN-9 exhibits several notable physical and chemical properties:
Relevant data from stability studies can inform formulation strategies for drug delivery.
c-Met-IN-9 has potential applications in:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2